N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-methylindazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16-11-5-3-2-4-10(11)12(15-16)13(17)14-8-9-6-7-9/h2-5,9H,6-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTZBQQVIVDGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazones with aldehydes or ketones under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides and a suitable base.
Methylation: The methyl group at the 1-position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Carboxamide Formation: The carboxamide group can be introduced by reacting the indazole derivative with an appropriate amine and a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes
Biological Activity
N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic benefits.
Chemical Structure and Properties
This compound belongs to a class of compounds known as indazole derivatives. The structural formula can be represented as follows:
This compound features a cyclopropylmethyl group, which is critical for its biological activity, particularly in modulating receptor interactions.
GSK-3β Inhibition
Research indicates that this compound exhibits potent inhibition of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including metabolism, cell differentiation, and apoptosis. The compound has demonstrated an IC50 value of approximately 8 nM , indicating high potency as a GSK-3β inhibitor .
Anti-inflammatory Properties
The compound also shows significant anti-inflammatory effects. In vitro studies have revealed that it effectively suppresses the production of pro-inflammatory cytokines and nitric oxide in models of inflammation, such as lipopolysaccharide (LPS)-induced microglial cell lines . This suggests potential applications in treating neuroinflammatory conditions.
Neuroprotective Effects
In addition to its anti-inflammatory properties, this compound has been observed to provide neuroprotective effects. It mitigates tau hyperphosphorylation in cellular models associated with neurodegenerative diseases, indicating its potential role in therapies for conditions like Alzheimer’s disease .
Biological Activity Summary Table
| Activity | Description | IC50 Value |
|---|---|---|
| GSK-3β Inhibition | Competitive inhibitor affecting metabolic pathways | 8 nM |
| Anti-inflammatory | Reduces pro-inflammatory cytokines and nitric oxide levels | - |
| Neuroprotection | Prevents tau hyperphosphorylation in neuronal models | - |
Study on Synthetic Cannabinoids
A related area of research involves synthetic cannabinoids that share structural similarities with this compound. These compounds have been shown to interact with cannabinoid receptors (CB1 and CB2) more potently than THC, leading to various psychoactive effects. This highlights the importance of understanding the pharmacodynamics and safety profiles of such compounds .
Clinical Implications
Given its potent biological activities, this compound may hold promise for developing treatments for neurodegenerative diseases and inflammatory disorders. Its ability to modulate key signaling pathways could lead to novel therapeutic strategies aimed at mitigating the effects of chronic inflammation and neurodegeneration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: Features a cyclohexylmethyl group instead of cyclopropylmethyl, increasing steric bulk and lipophilicity, which may prolong receptor binding but reduce solubility .
- N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide : Substituted with a carbamoyl-alkyl chain, enhancing hydrogen-bonding capacity and aqueous solubility (PBS: 0.12 mg/mL) compared to alkylated derivatives .
- Berotralstat (1-[3-(aminomethyl)phenyl]-N-...cyclopropylmethyl)amino]methyl...carboxamide): A pyrazole-based plasma kallikrein inhibitor with a cyclopropylmethylamino group, demonstrating the therapeutic relevance of cyclopropane in drug design .
Pharmacological and Toxicological Profiles
- Receptor Affinity : Cyclohexylmethyl-substituted indazole carboxamides exhibit high CB1 receptor affinity, associated with psychoactive effects, whereas carbamoyl derivatives show reduced potency due to decreased lipophilicity .
- Therapeutic Potential: Berotralstat’s cyclopropylmethylamino group contributes to selective plasma kallikrein inhibition, suggesting structural tuning can redirect activity from neurological to systemic targets .
- Risks : Cyclohexylmethyl derivatives are linked to severe health risks (e.g., neurotoxicity, addiction), highlighting the importance of substituent choice in safety profiles .
Physicochemical Properties
Note: The cyclopropylmethyl group likely reduces aqueous solubility compared to carbamoyl derivatives but improves membrane permeability .
Research Findings and Clinical Relevance
- Synthetic Optimization : EDCI/HOBt-mediated coupling (as in ) is widely adopted for carboxamide synthesis due to high efficiency and compatibility with sensitive substrates.
- Toxicity Studies : Cyclohexylmethyl indazole carboxamides are flagged for inhomogeneity in illicit mixtures, posing overdose risks .
- Therapeutic Development : Berotralstat exemplifies cyclopropane’s utility in enhancing target selectivity and pharmacokinetics .
Q & A
Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-1-methyl-1H-indazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions starting from 1-methyl-1H-indazole-3-carboxylic acid. Key steps include:
- Amide bond formation : Reacting the carboxylic acid with cyclopropylmethylamine using coupling agents like HATU or EDCl in the presence of a base (e.g., DIPEA) under anhydrous conditions.
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via and to confirm structural integrity .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of cyclopropylmethylamine), solvent choice (e.g., DMF or THF), and reaction temperature (e.g., 0°C to room temperature) to minimize side products .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and are critical for confirming the presence of the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and the indazole-carboxamide backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving crystal structure and confirming stereochemistry, as demonstrated for structurally similar indazole derivatives .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?
Methodological Answer:
- 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals, particularly for cyclopropane protons and indazole aromatic protons .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
- Alternative Characterization : Employ IR spectroscopy to confirm carbonyl (C=O) stretching (~1650–1700 cm) and X-ray diffraction for unambiguous structural assignment .
Q. What computational methods are suitable for predicting the biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., enzymes or receptors). Focus on the carboxamide and cyclopropyl groups as key binding motifs .
- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., 310 K, 1 atm) using GROMACS or AMBER .
- Pharmacophore Modeling : Identify critical functional groups for activity using tools like Schrödinger’s Phase, leveraging structural data from analogous compounds .
Q. How to design experiments to assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate the compound in 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Oxidative Stress : Expose to 3% HO at room temperature for 6 hours.
- Thermal Stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks in sealed vials. Analyze using DSC/TGA to detect phase transitions or decomposition .
- Kinetic Analysis : Calculate degradation rate constants () and half-life () using first-order kinetics models.
Q. What strategies can mitigate low yields in the final step of synthesizing this compound?
Methodological Answer:
- Reagent Optimization : Replace traditional coupling agents with newer alternatives (e.g., COMU instead of EDCl) to enhance efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yields by 15–20% through controlled microwave heating (e.g., 100°C for 30 minutes) .
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO or NMP) to improve solubility of intermediates.
Q. How to evaluate the potential of this compound as a lead compound in drug discovery?
Methodological Answer:
- In Vitro Screening : Test against panels of cancer cell lines (e.g., NCI-60) or microbial strains, with IC determination via MTT assays .
- ADME-Tox Profiling :
- Permeability : Caco-2 cell monolayer assays.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
